tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
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Overview
Description
tert-Butyl (1S,5R)-3,6-diazabicyclo[322]nonane-3-carboxylate is a bicyclic compound that features a unique diazabicyclo structure
Preparation Methods
The synthesis of tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate typically involves the enantioselective construction of the diazabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often involve the use of multicomponent reactions and condensation reactions to achieve the desired bicyclic structure .
Chemical Reactions Analysis
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the diazabicyclo structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its diazabicyclo structure. The compound can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, leading to its biological or chemical effects .
Comparison with Similar Compounds
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate hydrochloride
- 8-azabicyclo[3.2.1]octane derivatives
These compounds share similar bicyclic structures but differ in their functional groups and stereochemistry, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
IHTTXKKKRHFNJF-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H](C1)NC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2 |
Origin of Product |
United States |
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